7-[2-(1H-imidazol-4-yl)ethyl]-2-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
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Overview
Description
7-[2-(1H-imidazol-4-yl)ethyl]-2-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one: is a complex organic compound that belongs to the class of pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidines This compound is characterized by its unique structure, which includes an imidazole ring, a methoxyphenyl group, and a pyrido-triazolo-pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-(1H-imidazol-4-yl)ethyl]-2-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine core, followed by the introduction of the imidazole and methoxyphenyl groups. Common reagents used in these reactions include various halogenated compounds, bases, and solvents such as dimethylformamide (DMF) and dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the pyrido-triazolo-pyrimidine core, resulting in the formation of reduced analogs.
Substitution: The methoxyphenyl group can participate in substitution reactions, where the methoxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it valuable for investigating cellular processes and pathways.
Medicine
In medicine, the compound is explored for its therapeutic potential. Preliminary studies suggest that it may have activity against certain diseases, including cancer and infectious diseases, by targeting specific molecular pathways.
Industry
In the industrial sector, the compound is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-[2-(1H-imidazol-4-yl)ethyl]-2-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring is known to bind to metal ions, which can inhibit or activate enzymatic activity. Additionally, the compound’s structure allows it to interact with nucleic acids, potentially affecting gene expression and cellular function.
Comparison with Similar Compounds
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine, with a similar imidazole ring structure.
Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate: A complex organic compound with a pyrimidine core.
Uniqueness
What sets 7-[2-(1H-imidazol-4-yl)ethyl]-2-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one apart is its combination of the imidazole ring, methoxyphenyl group, and pyrido-triazolo-pyrimidine core. This unique structure provides a versatile platform for various chemical modifications and applications, making it a valuable compound in scientific research.
Properties
Molecular Formula |
C20H17N7O2 |
---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
11-[2-(1H-imidazol-5-yl)ethyl]-4-(4-methoxyphenyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
InChI |
InChI=1S/C20H17N7O2/c1-29-15-4-2-13(3-5-15)18-24-20-22-11-16-17(27(20)25-18)7-9-26(19(16)28)8-6-14-10-21-12-23-14/h2-5,7,9-12H,6,8H2,1H3,(H,21,23) |
InChI Key |
HWCPDLZFHWUWCL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C4=C(C=NC3=N2)C(=O)N(C=C4)CCC5=CN=CN5 |
Origin of Product |
United States |
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